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Compound of Interest

4-(4-
Compound Name:
Methoxyphenoxy)benzaldehyde

Cat. No. B1588542

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
aromatic aldehyde, 4-(4-Methoxyphenoxy)benzaldehyde. This compound serves as a
valuable building block in organic synthesis, particularly in the development of novel
pharmaceutical agents and functional materials. This document outlines the key spectroscopic
characteristics, a detailed synthetic protocol, and generalized experimental procedures for its

analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 4-(4-
Methoxyphenoxy)benzaldehyde.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
9.90 S 1H Aldehyde (-CHO)
7.81-7.83 m 2H Aromatic (H-2, H-6)
Aromatic (H-3, H-5, H-
6.99-7.05 m 4H
2', H-6")
6.92-6.95 m 2H Aromatic (H-3', H-5"
3.83 s 3H Methoxy (-OCH3)

Solvent: CDCls, Spectrometer Frequency: 500 MHz

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (6) ppm

Assignment

190.9 Aldehyde Carbon (C=0)
164.2 Aromatic Carbon (C-4)
157.0 Aromatic Carbon (C-4"
148.3 Aromatic Carbon (C-1")
132.1 Aromatic Carbon (C-2, C-6)
131.0 Aromatic Carbon (C-1)
122.0 Aromatic Carbon (C-2', C-6")
116.9 Aromatic Carbon (C-3, C-5)
115.3 Aromatic Carbon (C-3', C-5"
55.8 Methoxy Carbon (-OCHs)

Solvent: CDClIs, Spectrometer Frequency: 126 MHz

Table 3: Infrared (IR) Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment
3005 w Aromatic C-H Stretch
2965 w Aliphatic C-H Stretch
2835 w Aldehyde C-H Stretch
Aldehyde C-H Stretch (Fermi
2745 w
resonance)
1680 s Aldehyde C=0 Stretch
1595 m Aromatic C=C Stretch
1575 S Aromatic C=C Stretch
1495 s Aromatic C=C Stretch
1440 m C-H Bend
Aryl Ether C-O Stretch
1230 s _
(asymmetric)
Aryl Ether C-O Stretch
1195 s _
(symmetric)
1150 S In-plane C-H Bend
1085 s Methoxy C-O Stretch
p-disubstituted Benzene C-H
830 s
Out-of-plane Bend
p-disubstituted Benzene C-H
785 S

Out-of-plane Bend

w = weak, m = medium, s = strong
Mass Spectrometry Data

Specific mass spectrometry data (m/z of fragments and their relative intensities) for 4-(4-
Methoxyphenoxy)benzaldehyde was not available in the searched literature. However, the
molecular weight of the compound is 228.24 g/mol .
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Experimental Protocols
Synthesis of 4-(4-Methoxyphenoxy)benzaldehyde

A common and effective method for the synthesis of 4-(4-Methoxyphenoxy)benzaldehyde is
through a nucleophilic aromatic substitution reaction.

Materials:

¢ 4-Fluorobenzaldehyde

e 4-Methoxyphenol

e Potassium carbonate (K2COs)
e Dimethyl sulfoxide (DMSO)

o Ethyl acetate

o Water

o Saturated aqueous sodium chloride solution (brine)
e Magnesium sulfate (MgSOa)

» Dichloromethane

e n-Heptane

Procedure:

In a reaction vessel, suspend 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and
potassium carbonate (2.0 eq) in dimethyl sulfoxide.

Heat the reaction mixture to 140°C (413 K) and stir for 45 minutes.

After cooling to room temperature, dilute the reaction mixture with water.

Transfer the suspension to a separatory funnel and extract three times with ethyl acetate.
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e Wash the combined organic phases five times with a saturated aqueous sodium chloride
solution.

e Dry the organic layer over magnesium sulfate.
e Remove the solvent under reduced pressure to yield a viscous oil.

» Dissolve the oil in a minimal amount of dichloromethane and add n-heptane to induce
crystallization.

» Allow the solvent to evaporate slowly over several days to form crystals of 4-(4-
Methoxyphenoxy)benzaldehyde.

e Wash the crystals with n-heptane and dry under vacuum.

General Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated
solvent (e.g., CDCI3) in an NMR tube.

e Place the NMR tube in the spectrometer.

e Acquire the *H and 3C NMR spectra according to the instrument's standard operating
procedures. For 13C NMR, a sufficient number of scans should be acquired to obtain a good
signal-to-noise ratio.

Infrared (IR) Spectroscopy:

e Prepare a thin solid film by dissolving a small amount of the sample in a volatile solvent (e.g.,
dichloromethane).

e Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

» Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
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e Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the

spectrum.
Mass Spectrometry (MS):

o Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or
acetonitrile).

 Introduce the sample into the mass spectrometer, typically via direct infusion or through a
gas or liquid chromatograph.

e Acquire the mass spectrum using an appropriate ionization technique, such as electron
ionization (EI) or electrospray ionization (ESI).

Visualizations
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¢ To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-(4-
Methoxyphenoxy)benzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF].
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Available at: [https://www.benchchem.com/product/b1588542#spectroscopic-data-for-4-4-
methoxyphenoxy-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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